molecular formula C21H22ClN3O6S B11082863 Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11082863
M. Wt: 479.9 g/mol
InChI Key: DJKGEJLHULCSOV-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamido group.

    Cyclization: Formation of the thiophene ring.

    Esterification: Introduction of the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or interaction with electronic materials in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-(FURAN-2-YL)THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C21H22ClN3O6S

Molecular Weight

479.9 g/mol

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22ClN3O6S/c1-3-31-21(28)16-11(2)17(19(27)23-13-6-4-5-7-13)32-20(16)24-18(26)12-8-9-14(22)15(10-12)25(29)30/h8-10,13H,3-7H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

DJKGEJLHULCSOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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